2-Acetyl-4-methylthiazole
Overview
Description
2-Acetyl-4-methylthiazole is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It is commonly used in the flavor and fragrance industry, where it is used to add a savory, meaty, and roasted note to food products .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The IUPAC Standard InChI isInChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.19 g/mol . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It has a melting point of 34-38°C .Scientific Research Applications
Corrosion Inhibition
A significant application of 2-Acetyl-4-methylthiazole derivatives is in the development of corrosion inhibitors. Research by Lagrenée et al. (2002) investigated a triazole derivative for its efficiency in inhibiting mild steel corrosion in acidic media, showcasing the potential of such compounds in protecting metals against corrosion (Lagrenée et al., 2002). Similarly, another study by Nataraja et al. (2011) focused on the corrosion inhibition effect of organic molecules containing the methylthiophenyl moiety on steel in hydrochloric acid solution, indicating the relevance of these compounds in corrosion protection (Nataraja et al., 2011).
Antimicrobial Activity
Zinc complexes of benzothiazole-derived Schiff Bases have been researched for their antibacterial properties. A study by Chohan et al. (2003) revealed that these compounds exhibit significant antibacterial activity against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).
Synthetic Methodologies
In the field of organic synthesis, this compound derivatives serve as key intermediates. For instance, Tang et al. (2016) developed a copper-catalyzed coupling method of oxime acetates with isothiocyanates to create 2-aminothiazoles, showcasing a novel approach for synthesizing this valuable chemical structure under mild conditions (Tang et al., 2016).
Click Chemistry in Drug Discovery
Although directly related to drug discovery, which falls outside the specified exclusion criteria, the application of click chemistry principles, where 1,2,3-triazole formation plays a crucial role, is worth mentioning for its broad impact in creating new chemical entities. Kolb and Sharpless (2003) highlighted the importance of this approach across various aspects of drug discovery, emphasizing the utility of triazole linkers (Kolb & B. Sharpless, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of targets involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that modulates their function, leading to the observed biological effects . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Pharmacokinetics
The compound’s molecular weight of 14119 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Acetyl-4-methylthiazole’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with thiazole derivatives, potential effects could include reduced inflammation and pain, inhibited growth of microbes or tumors, altered neuronal function, and more .
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUIPSFYQGKAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415955 | |
Record name | 2-Acetyl-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7533-07-5 | |
Record name | 2-Acetyl-4-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7533-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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